molecular formula C13H15NNaO4+ B11827883 sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid

sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid

Cat. No.: B11827883
M. Wt: 272.25 g/mol
InChI Key: VWAWMPXOFHGGMY-YDALLXLXSA-N
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Description

“Sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid” is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid typically involves multi-step organic reactions. The process may start with the preparation of the phenylacetic acid derivative, followed by the introduction of the methoxy and oxobut-2-en-2-yl groups through specific reagents and catalysts. The final step often involves the formation of the sodium salt.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxobut-2-en-2-yl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations.

Biology

In biological research, this compound might be studied for its potential interactions with enzymes or receptors, providing insights into biochemical pathways.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid would depend on its specific interactions with molecular targets. It might interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid derivatives: These compounds share the phenylacetic acid core but differ in their substituents.

    Methoxy-substituted compounds: Compounds with methoxy groups exhibit similar reactivity patterns.

    Oxobut-2-en-2-yl derivatives: These compounds have similar aliphatic structures.

Uniqueness

The uniqueness of sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NNaO4+

Molecular Weight

272.25 g/mol

IUPAC Name

sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid

InChI

InChI=1S/C13H15NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-8,12,14H,1-2H3,(H,16,17);/q;+1/t12-;/m0./s1

InChI Key

VWAWMPXOFHGGMY-YDALLXLXSA-N

Isomeric SMILES

CC(=CC(=O)OC)N[C@@H](C1=CC=CC=C1)C(=O)O.[Na+]

Canonical SMILES

CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)O.[Na+]

Origin of Product

United States

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